molecular formula C10H12O2 B063143 Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) CAS No. 185315-86-0

Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)

Cat. No. B063143
M. Wt: 164.2 g/mol
InChI Key: AOIJCOMSMAIUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) is a chemical compound that has been widely studied in the field of organic chemistry. It is also known by the name of 2-Methyl-3a,6a-dihydrocyclopenta[b]furan-4-one and has the molecular formula C9H12O2. This compound is of great interest to researchers due to its unique chemical structure and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) is not well understood. However, it is believed to act as an electrophile in reactions with nucleophiles due to the presence of the carbonyl group.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI). However, it has been reported to have low toxicity and is not known to have any significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, its limited solubility in water can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI). One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another potential direction is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts acylation of 2-methylcyclopentadienone with acetyl chloride. This method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.

Scientific Research Applications

Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI) has been extensively studied for its potential applications in various fields of science. In organic chemistry, it has been used as a building block for the synthesis of other compounds. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

185315-86-0

Product Name

Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1-(2-methyl-4,6a-dihydro-3aH-cyclopenta[b]furan-3-yl)ethanone

InChI

InChI=1S/C10H12O2/c1-6(11)10-7(2)12-9-5-3-4-8(9)10/h3,5,8-9H,4H2,1-2H3

InChI Key

AOIJCOMSMAIUDV-UHFFFAOYSA-N

SMILES

CC1=C(C2CC=CC2O1)C(=O)C

Canonical SMILES

CC1=C(C2CC=CC2O1)C(=O)C

synonyms

Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.